

# The Pharmacokinetics and Pharmacodynamics of Atuliflapon: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

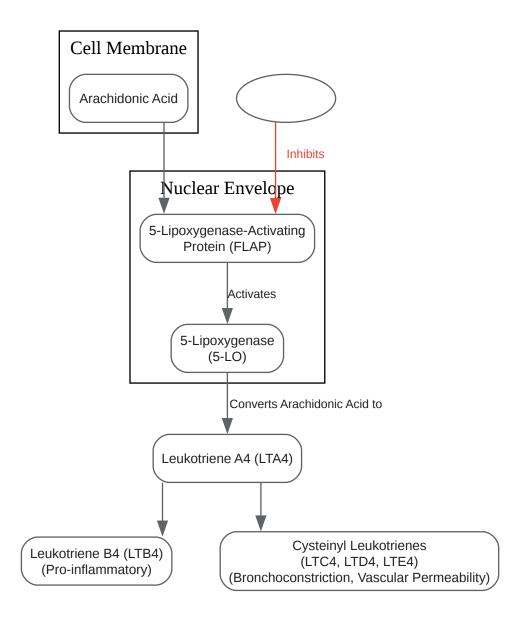
#### Introduction

**Atuliflapon** (formerly AZD5718) is an orally active, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, **atuliflapon** effectively blocks the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **atuliflapon**, summarizing key data from preclinical and clinical studies to support ongoing research and development efforts.

#### **Mechanism of Action**

Atuliflapon exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial transmembrane protein in the leukotriene synthesis pathway.[3] This binding prevents the interaction between FLAP and 5-lipoxygenase (5-LO), thereby inhibiting the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all leukotrienes.[3] [4] This targeted, upstream inhibition leads to a broad-spectrum reduction in the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4]





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Figure 1. Atuliflapon's Mechanism of Action.

## **Pharmacodynamics**

**Atuliflapon** has demonstrated potent and dose-dependent inhibition of leukotriene production both in vitro and in vivo.

## **In Vitro Potency**



Parameter	Value	Assay System
FLAP Binding IC50	2 nM[1]	Not specified
6.0 nM[5]	Not specified	
LTB4 Production IC50	39 nM[1]	Human whole blood
LTB4 Production IC50 (free)	2.0 nM[5]	Human whole blood
FLAP Binding Kd	0.0044 μmol/L[6]	Not specified
FLAP Binding Koff	1.27 min-1[6]	Not specified

## **Clinical Pharmacodynamics**

In a first-in-human study, **atuliflapon** demonstrated a dose-dependent and greater than 90% suppression of leukotriene production over 24 hours.[1] Target engagement was confirmed by measuring ex vivo calcium ionophore-stimulated LTB4 production in whole blood and endogenous LTE4 levels in urine.[6][7] A clear dose/concentration-effect relationship was observed for both LTB4 and LTE4, with IC50 values in the low nanomolar range.[7][8]

### **Pharmacokinetics**

The pharmacokinetic profile of **atuliflapon** has been characterized in preclinical species and humans, demonstrating properties suitable for oral administration.

**Preclinical Pharmacokinetics** 

Species	Route	Half-life (t½)
Rat	IV	0.45 h[1]
Dog	IV	2.1 h[1]

#### **Human Pharmacokinetics**

Following oral administration, **atuliflapon** is rapidly absorbed, with plasma concentrations declining in a biphasic manner.[7][9]



Parameter	Value	Conditions
Tmax (median)	1.5 h[9]	Single 200 mg oral dose ([14C]atuliflapon suspension)
Terminal Half-life (mean)	10-12 h[7]	Single and multiple ascending doses
~20 h[9]	Single 200 mg oral dose ([14C]atuliflapon suspension)	
Protein Binding	95.7%[10]	Human plasma
Metabolism	- CYP3A4 and CYP3A5 (Phase 1 oxidation)[9] - UGT1A1, UGT1A3, and UGT1A4 (Glucuronidation)	In vitro studies
Excretion (after single 200 mg oral dose)	79.3% in feces[9] 5.9% in urine[9]	Over 312 hours

Unchanged **atuliflapon** was the main component in plasma, accounting for 40.1% of the total drug-related exposure.[9] The primary metabolite was a direct N-glucuronide, which accounted for 20.9% of the drug-related exposure.[9]

# **Experimental Protocols FLAP Binding Assay (General Protocol)**

A competitive binding assay is typically used to determine the affinity of compounds for FLAP. This can be performed using membrane preparations from cells expressing FLAP, such as PMA-stimulated HL-60 cells.[11]





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Figure 2. General Workflow for a FLAP Binding Assay.

### **Leukotriene Production Assay (Ex Vivo Whole Blood)**

The inhibitory effect of **atuliflapon** on leukotriene production is assessed in fresh human whole blood.

#### Methodology:

- Whole blood samples are collected from subjects dosed with atuliflapon or placebo.
- The blood is stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.[12][13][14]
- The reaction is stopped, and plasma is separated.
- Leukotriene levels (LTB4 and LTE4) are quantified using a validated analytical method,
  typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][15]

# Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A single-center, open-label study was conducted in healthy male subjects to understand the ADME of **atuliflapon**.

#### Protocol:

- A single oral dose of 200 mg of [14C]-labeled atuliflapon was administered as a suspension.[9]
- Blood, plasma, urine, and fecal samples were collected at various time points.[9]
- Radioactivity in all samples was measured to determine the extent of absorption and routes of excretion.



 Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS to identify and quantify the parent drug and its metabolites.[9]

### Conclusion

**Atuliflapon** is a potent FLAP inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its development as an oral therapeutic for inflammatory diseases. It demonstrates significant, dose-dependent inhibition of leukotriene biosynthesis. The compound is rapidly absorbed and has a half-life that allows for once-daily dosing. Further clinical investigations are underway to fully elucidate the therapeutic potential of **atuliflapon** in various indications.

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